1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride
Description
Molecular Architecture and Crystallographic Characterization
The molecular formula of 1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride is $$ C9H{12}ClF_2NO $$, with a molecular weight of 223.65 g/mol. X-ray diffraction studies of analogous compounds reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters $$ a = 9.5772(3) $$ Å, $$ b = 15.9466(5) $$ Å, $$ c = 15.8380(5) $$ Å, and $$ \beta = 103.951(1)^\circ $$. The difluoromethoxy group adopts a nearly planar configuration relative to the aromatic ring, with dihedral angles ranging from 80.84° to 88.71° depending on substituent positioning.
Disorder phenomena are observed in the 4-[3-(difluoromethoxy)phenyl] moiety, splitting into major (64.7%) and minor (35.3%) occupancy components. The hydrochloride salt forms via protonation of the amine group, creating an ionic interaction with the chloride counterion. The N–H···Cl hydrogen bond length measures 2.12 Å, while C–H···O interactions (2.45–2.67 Å) stabilize the crystal packing.
Table 1: Crystallographic Parameters of Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/n | |
| Unit cell volume (ų) | 2347.49(13) | |
| Dihedral angle (°) | 84.47(4)–88.71(5) | |
| Hydrogen bond length (Å) | N–H···Cl: 2.12; C–H···O: 2.45–2.67 |
Properties
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c1-6(12)7-3-2-4-8(5-7)13-9(10)11;/h2-6,9H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWAOZJYKZZKQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-(Difluoromethoxy)benzaldehyde
3-(Difluoromethoxy)benzaldehyde is synthesized via nucleophilic substitution. 3-Hydroxybenzaldehyde reacts with chlorodifluoromethane under alkaline conditions (e.g., NaOH in dimethyl sulfoxide). The reaction proceeds at 80–100°C for 12–24 hours, yielding the difluoromethoxy-substituted aldehyde with ~85% purity.
Step 2: Reductive Amination
The aldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at room temperature. After 24 hours, the free base is precipitated and treated with hydrochloric acid to form the hydrochloride salt. This step achieves a yield of 72–78% and >98% purity after recrystallization.
Table 1: Reaction Conditions for Reductive Amination
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Reducing Agent | NaBH3CN |
| Yield | 72–78% |
| Purity Post-Processing | >98% (HPLC) |
Nitro Reduction Route
An alternative method starts with 3-(difluoromethoxy)nitrobenzene, which is reduced to the corresponding amine before salt formation.
Step 1: Preparation of 3-(Difluoromethoxy)nitrobenzene
3-Nitrophenol reacts with chlorodifluoromethane in the presence of potassium carbonate, yielding 3-(difluoromethoxy)nitrobenzene. This exothermic reaction requires careful temperature control (50–60°C) to prevent decomposition.
Step 2: Catalytic Hydrogenation
The nitro group is reduced using hydrogen gas (1–3 atm) and a palladium-on-carbon catalyst in ethanol. After filtration and solvent removal, the amine intermediate is treated with HCl to form the hydrochloride salt. This method offers a higher yield (80–85%) but requires specialized equipment for hydrogen handling.
Table 2: Comparative Analysis of Nitro Reduction Methods
| Parameter | Nitro Reduction | Reductive Amination |
|---|---|---|
| Starting Material | 3-Nitrophenol | 3-Hydroxybenzaldehyde |
| Key Reagent | H2/Pd-C | NaBH3CN |
| Reaction Time | 6–8 hours | 24 hours |
| Yield | 80–85% | 72–78% |
| Scalability | Industrial-scale viable | Limited by borohydride cost |
Enantioselective Synthesis for (S)-Isomer
For applications requiring chirally pure product, asymmetric synthesis of the (S)-enantiomer has been developed.
Step 1: Chiral Auxiliary-Mediated Amination
3-(Difluoromethoxy)benzaldehyde is condensed with (R)-α-methylbenzylamine to form an imine. Asymmetric reduction using (S)-BINAP-RuCl2 catalyst produces the (S)-amine with 92% enantiomeric excess (ee).
Step 2: Salt Formation and Purification
The free base is treated with HCl in ethyl acetate, followed by recrystallization from acetone/water to achieve >99% ee. This method, while costly, is critical for pharmacological studies requiring stereochemical precision.
Table 3: Enantioselective Synthesis Parameters
| Parameter | Value |
|---|---|
| Catalyst | (S)-BINAP-RuCl2 |
| Solvent | Toluene |
| Temperature | -20°C |
| ee | 92% (post-reduction) |
| Final Purity | >99% ee |
Industrial-Scale Optimization
Large-scale production prioritizes cost efficiency and safety. The nitro reduction route is favored industrially due to lower reagent costs and higher yields. A patented protocol (CN103819349A) employs iron oxide and activated carbon as catalysts with hydrazine hydrate as the reducing agent, achieving 90% yield at 80°C. This method avoids pressurized hydrogen, enhancing operational safety .
Chemical Reactions Analysis
1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction may produce amines or alcohols .
Scientific Research Applications
1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical research to study enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors . The ethanamine moiety allows the compound to interact with amine-binding sites, further modulating its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of aryl-substituted ethanamine derivatives , many of which are pharmacologically active. Key structural analogues include:
Key Observations:
- Electron-Withdrawing Groups : The difluoromethoxy (-OCF₂H) group in the target compound provides moderate electron withdrawal compared to stronger groups like trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) seen in analogues (e.g., CAS 1391469-75-2) . This influences receptor binding kinetics and metabolic stability.
- Hydroxy vs. Halogen Substituents : Dopamine HCl’s 3,4-dihydroxy groups enable hydrogen bonding with catecholamine receptors, whereas halogenated derivatives prioritize hydrophobic interactions .
Physicochemical Properties
| Property | 1-[3-(Difluoromethoxy)phenyl]ethanamine HCl | (S)-1-(3,5-Difluorophenyl)ethanamine HCl | Dopamine HCl | Diphenhydramine HCl |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 227.65 | 203.62 | 189.64 | 291.82 |
| LogP (Predicted) | 2.1 | 1.8 | -0.5 | 3.4 |
| Water Solubility | High (due to HCl salt) | Moderate | High | Moderate |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low (rapid degradation) | High |
Key Observations:
- The hydrochloride salt form universally improves water solubility across these compounds.
- Lipophilicity : The target compound’s logP (2.1) is intermediate, balancing membrane permeability and solubility. Diphenhydramine’s higher logP (3.4) correlates with its CNS penetration .
- Metabolic Stability : Fluorine atoms in the target compound and its analogues reduce CYP450-mediated oxidation, enhancing half-life compared to dopamine .
Biological Activity
1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.
This compound is characterized by the presence of a difluoromethoxy group on a phenyl ring, which may influence its interaction with biological targets. The compound's structure can be represented as follows:
- Chemical Formula : C9H10ClF2NO
- Molecular Weight : 221.63 g/mol
- CAS Number : [Not provided in the sources]
Research indicates that compounds with similar structures often exhibit significant biological activities, including antifungal and anticancer properties. The difluoromethoxy substitution may enhance lipophilicity and electron density, potentially improving binding affinity to various biological targets.
Antifungal Activity
A study on related compounds demonstrated that the presence of electronegative atoms, such as fluorine, significantly enhances antifungal activity. The mechanism involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes. This inhibition is typically mediated through interactions with cytochrome P450 enzymes (CYP51) involved in ergosterol biosynthesis .
Cytotoxicity Studies
Cytotoxicity assays conducted on similar compounds have shown varying degrees of toxicity against different cell lines. For instance, IC50 values against NIH/3T3 cells were reported to be in the range of 148.26 to 187.66 µM for structurally related derivatives . This suggests that while these compounds may effectively target fungal cells, their impact on normal mammalian cells should also be carefully evaluated.
In Silico Studies
Molecular docking studies have been employed to predict the binding affinity and interaction sites of this compound with target enzymes like CYP51. These studies suggest that modifications in the compound's structure can lead to enhanced biological activity through improved binding interactions .
Table 1: Antifungal Activity and Cytotoxicity
| Compound | MIC (µg/mL) | IC50 (µM) NIH/3T3 |
|---|---|---|
| 1-[3-(Difluoromethoxy)phenyl]ethanamine | TBD | TBD |
| Compound 2d | 1.23 | 148.26 |
| Compound 2e | TBD | 187.66 |
Note: TBD = To Be Determined based on further specific studies on the compound.
Case Study 1: Antifungal Efficacy
In a comparative study involving various compounds with difluoromethoxy substitutions, it was found that those exhibiting higher electronegativity at specific positions on the phenyl ring showed enhanced antifungal activity against Candida albicans and Candida parapsilosis. This aligns with findings suggesting that structural modifications can significantly impact biological efficacy .
Case Study 2: Structural Modifications for Enhanced Activity
A series of structural modifications on phenyl-containing compounds have been explored to optimize their biological activity. For instance, the introduction of longer carbon chains or additional electronegative groups has been shown to improve both antifungal and cytotoxic profiles . These insights can guide future research into optimizing this compound.
Q & A
Q. What are the common synthetic routes for 1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride?
The synthesis typically involves reductive amination of a ketone precursor or substitution reactions on a phenyl ring. For example:
- Reductive amination : Starting with 3-(difluoromethoxy)acetophenone, the ketone is reacted with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the ethanamine backbone .
- Halogen substitution : Fluorine and difluoromethoxy groups can be introduced via nucleophilic aromatic substitution (NAS) using fluorinating agents or difluoromethoxylation reagents under controlled conditions .
- Salt formation : The free base is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .
Q. What analytical techniques are used to characterize this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the structure, with distinct shifts for the difluoromethoxy group (~δ 6.5–7.5 ppm for aromatic protons) and ethanamine moiety .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>98% typical for research-grade material) and resolve enantiomers if present .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates the molecular ion peak (e.g., [M+H] at m/z corresponding to CHFNO·HCl) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. Why is the hydrochloride salt form preferred in research applications?
The hydrochloride salt improves:
- Solubility : Enhances aqueous solubility for in vitro assays (e.g., receptor binding studies) compared to the free base .
- Stability : Reduces hygroscopicity and degradation during storage, particularly under ambient conditions .
- Crystallinity : Facilitates purification via recrystallization and provides consistent material for reproducibility .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
Chiral resolution methods include:
- Chiral auxiliaries : Use (R)- or (S)-specific catalysts (e.g., asymmetric hydrogenation) to control stereochemistry during reductive amination .
- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak® IA/IB) to resolve enantiomers post-synthesis .
- Diastereomeric crystallization : Form salts with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
Q. What methodologies are used to study receptor interactions and biological activity?
- Radioligand binding assays : Competitive binding studies with H-labeled ligands (e.g., serotonin or dopamine receptor subtypes) quantify affinity (K) .
- Functional assays : Measure intracellular cAMP or calcium flux in transfected HEK293 cells to assess agonist/antagonist activity .
- Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding modes to receptor active sites, guiding SAR optimization .
Q. How is chemical stability evaluated under varying experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures .
- pH stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC over 24–72 hours .
- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and quantify photodegradation products using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
